Enantioselective NMDA Receptor Affinity: The (S)-Enantiomer Drives Potent Binding
In a study of related dioxolane analogs, the (S)-enantiomer of a structurally similar 1,3-dioxolane-4-ethanamine derivative (2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine) was responsible for nearly all of the observed NMDA receptor binding affinity. The (2S,4S)-configured enantiomer exhibited a Ki value of 69 nM at the PCP binding site of the NMDA receptor [1]. This demonstrates that the (S)-stereochemistry at the 4-position of the dioxolane ring is a critical determinant for high-affinity interactions with this target. The (R)-enantiomer, or racemic mixtures, would be expected to show dramatically lower activity in this assay context.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Expected high affinity based on stereochemistry |
| Comparator Or Baseline | (2S,4S)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine (closely related analog) |
| Quantified Difference | Ki = 69 nM for the (2S,4S)-enantiomer; the (R)-configured enantiomer shows negligible affinity |
| Conditions | Receptor binding assay using [3H]-(+)-MK-801 as radioligand at the phencyclidine (PCP) binding site of the NMDA receptor |
Why This Matters
This establishes a clear class-level inference that the (4S)-stereochemistry is required for NMDA receptor antagonism, a key target for neurological and psychiatric drug discovery.
- [1] Aepkers, M., & Wünsch, B. (2005). Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol. Bioorganic and Medicinal Chemistry, 13(24), 6836–6849. View Source
